molecular formula C19H28O6 B12539581 Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate CAS No. 828918-61-2

Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate

Cat. No.: B12539581
CAS No.: 828918-61-2
M. Wt: 352.4 g/mol
InChI Key: KPOPQXHZJHYFNY-UHFFFAOYSA-N
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Description

Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate: is an organic compound with the molecular formula C18H28O6 It is a derivative of hexanedioic acid (adipic acid) and is characterized by the presence of benzyl and ethoxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate typically involves the esterification of hexanedioic acid with benzyl 2-(2-ethoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used as a model ester to study enzymatic hydrolysis and esterification processes.

Industry: In the industrial sector, this compound is used as a plasticizer and a stabilizer in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate involves its interaction with various molecular targets, primarily through ester hydrolysis. The compound can be hydrolyzed by esterases, leading to the release of benzyl alcohol and hexanedioic acid derivatives. These hydrolysis products can further participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

  • Benzyl 2-(2-butoxyethoxy)ethyl hexanedioate
  • Benzyl 2-(2-methoxyethoxy)ethyl hexanedioate
  • Benzyl 2-(2-propoxyethoxy)ethyl hexanedioate

Comparison: Benzyl 2-(2-ethoxyethoxy)ethyl hexanedioate is unique due to the presence of the ethoxyethoxy group, which imparts specific solubility and reactivity characteristics. Compared to its analogs, this compound may exhibit different physical properties such as boiling point, solubility, and reactivity towards nucleophiles and electrophiles. These differences can influence its suitability for various applications in research and industry.

Properties

CAS No.

828918-61-2

Molecular Formula

C19H28O6

Molecular Weight

352.4 g/mol

IUPAC Name

6-O-benzyl 1-O-[2-(2-ethoxyethoxy)ethyl] hexanedioate

InChI

InChI=1S/C19H28O6/c1-2-22-12-13-23-14-15-24-18(20)10-6-7-11-19(21)25-16-17-8-4-3-5-9-17/h3-5,8-9H,2,6-7,10-16H2,1H3

InChI Key

KPOPQXHZJHYFNY-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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